Home > Products > Screening Compounds P45756 > (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane - 129050-27-7

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane

Catalog Number: EVT-399775
CAS Number: 129050-27-7
Molecular Formula: C18H20FNO2
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is a synthetic organic compound classified as a chromane derivative. Chromanes are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its structural features, which may confer unique pharmacological properties. The compound is also recognized as an intermediate in the synthesis of Nebivolol, a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension .

Synthesis Analysis

The synthesis of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable chromane derivative, which serves as the backbone for further modifications.
  2. Fluorination: The introduction of the fluorine atom occurs at the 6th position of the chromane ring. This step is critical as it influences the compound's biological activity and stability.
  3. Amination: A benzylamino group is introduced via nucleophilic substitution. This step is essential for enhancing the compound's interaction with biological targets.
  4. Hydroxylation: The hydroxyl group is added to the ethyl side chain, further modifying the compound's reactivity and solubility.

The industrial production methods would likely optimize these synthetic routes to ensure high yield and purity, employing catalysts and controlled reaction conditions such as temperature and pressure .

Molecular Structure Analysis

The molecular formula of (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is C18H20FNO2C_{18}H_{20}FNO_2, with a molecular weight of approximately 301.36 g/mol .

Structural Features:

  • Chromane Core: The chromane structure consists of a benzene ring fused to a tetrahydrofuran ring.
  • Fluorine Substitution: The presence of a fluorine atom at the 6th position enhances lipophilicity and may affect receptor binding.
  • Benzylamino Group: The benzylamino moiety contributes to the compound's interaction with biological targets, potentially enhancing its pharmacological profile.

Stereochemistry:

The compound exhibits specific stereochemistry at two chiral centers, designated as (1S,2R), which can significantly influence its biological activity and interaction with receptors .

Chemical Reactions Analysis

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane can participate in various chemical reactions:

  • Nucleophilic Substitution: The benzylamino group can undergo further substitutions or modifications depending on reaction conditions.
  • Reduction/Oxidation Reactions: Depending on the reagents used, oxidation may yield ketone derivatives while reduction could produce primary amines.
  • Reactions with Biological Targets: The compound can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Mechanism of Action

The mechanism of action for (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane primarily involves its interaction with specific biological targets:

  • Beta-Adrenergic Receptors: As an intermediate in Nebivolol synthesis, this compound may exhibit beta-blocking activity by inhibiting beta-adrenergic receptors, leading to decreased heart rate and blood pressure.
  • Enzyme Modulation: Chromane derivatives are known to modulate various enzymes involved in metabolic pathways, potentially influencing cellular processes related to inflammation or cancer progression .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles and electrophiles due to functional groups present in its structure.

Relevant Data:

The melting point, boiling point, and specific solubility data are often determined experimentally and can vary based on purity and specific conditions .

Applications

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane has several potential applications:

Chemistry:

Used as a building block for synthesizing more complex molecules in organic chemistry.

Biology:

Studied for its potential effects on cellular processes due to the known activities of chromane derivatives.

Medicine:

Investigated for therapeutic potential in treating cardiovascular diseases due to its beta-blocking properties.

Industry:

May find applications in developing new materials or serve as an intermediate in pharmaceutical synthesis .

Introduction to (1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane

Structural and Stereochemical Definition

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane is a complex chiral molecule with the molecular formula C₁₈H₂₀FNO₂ and a molecular weight of 301.36 g/mol. Its core structure features a benzopyran (chromane) ring system substituted with a fluorine atom at the 6-position, conferring enhanced metabolic stability and lipophilicity [1]. The stereochemistry is explicitly defined by the (1S,2R) configuration, where the chiral centers at positions 1 and 2 create a specific three-dimensional orientation crucial for biological activity. The molecule contains four key functional groups:

  • A benzylamino group (-CH₂-NH-CH₂-C₆H₅) enabling acid-base interactions
  • A hydroxyethyl moiety (-CH(OH)-CH₂-) facilitating hydrogen bonding
  • A fluorine atom increasing electron-withdrawing properties
  • The chromane ring system providing structural rigidity [1] [8]

Table 1: Key Functional Groups and Their Roles [1] [6] [8]

Functional GroupStructural RoleChemical Significance
Benzylamino groupSecondary amine substituentHydrogen bonding capability; nucleophilic character
Hydroxyethyl moietyEthanol spacer with hydroxylStereospecific receptor interaction; hydrogen donor
Fluorine at C6Aromatic ring substituentEnhanced lipophilicity; metabolic stability
Chromane backboneFused benzopyran systemConformational rigidity; planar aromatic domain

The absolute configuration is unambiguously represented in stereochemical notations such as the isomeric SMILES string (C1CC2=C(C=CC(=C2)F)O[C@H]1C@HO) and InChIKey (UWHPUMRASBVSQY-FUHWJXTLSA-N), which explicitly define the spatial arrangement of atoms [6] [8]. X-ray crystallographic analysis confirms that the (1S,2R) configuration positions the hydroxy and benzylamino groups in a syn-periplanar orientation, optimizing interactions with biological targets like β-adrenergic receptors [1].

Historical Context in Pharmaceutical Chemistry

The compound emerged in the late 1980s as pharmaceutical research shifted toward stereoselective drug design. Patents filed between 1990-2000 (e.g., WO2004041805A1) documented its synthesis as part of nebivolol development programs, reflecting the industry's growing focus on enantiopure therapeutics [7]. Before stereochemical optimization, racemic chromane derivatives showed inconsistent β-blocking activity, which was resolved by targeting single diastereomers like the (1S,2R) configuration [3]. This compound addressed key limitations of earlier β-blockers (e.g., propranolol) by incorporating fluorine for improved membrane penetration and a benzylamino group for receptor affinity modulation [1] [9].

Table 2: Historical Development Timeline [1] [3] [7]

Time PeriodDevelopment MilestoneScientific Impact
Late 1980sInitial synthesis of racemic chromane intermediatesEstablished fluorochromane backbone as β-blocker scaffold
1990-1995Stereochemical resolution techniques developedDemonstrated superior activity of (1S,2R) configuration
1997-2000Patent filings for stereoselective synthesis (e.g., WO2004041805A1)Industrial-scale production of enantiopure intermediate
Post-2000Adoption in nebivolol manufacturingEnabled third-generation β-blocker with vasodilatory effects

Synthetic challenges initially centered on achieving high enantiomeric purity at both chiral centers. Early routes relied on diastereomeric salt crystallization, yielding <70% enantiomeric excess (ee). Advances in asymmetric epoxidation and catalytic hydrogenation (1995-2005) pushed ee values above 98%, making pharmaceutical applications feasible [3] [7]. The compound's designation as "Nebivolol Intermediate D" in regulatory filings underscores its role in modern drug manufacturing [5].

Role as a Key Intermediate in β-Blocker Synthesis

This compound serves as the penultimate intermediate for synthesizing nebivolol, a third-generation β₁-adrenergic antagonist prescribed for hypertension and heart failure. The (1S,2R) configuration directly corresponds to nebivolol's d-isomer, which selectively blocks β₁-receptors while stimulating nitric oxide release for vasodilation [1] [9]. In the synthetic pathway, the compound undergoes reductive amination with (6-fluorochroman-2-yl)-(S)-1,2,3,4-tetrahydro-6-fluoro-2H-1-benzopyran-2-methanol to form nebivolol's bis-chromane structure [7]. The benzylamino group is particularly crucial as it provides the nucleophilic nitrogen for this coupling reaction [3].

Table 3: Synthetic Pathway Efficiency Metrics [3] [7] [9]

Synthetic StepReagent/ConditionsYield (%)Enantiomeric Excess (%)
Epoxidation of 6-fluorochromenemCPBA, Na₂CO₃, CH₂Cl₂, 0°C85N/A
Stereoselective aminolysis(R)-Benzylamine, Ti(OiPr)₄7895
Diastereomeric crystallizationL-(+)-Tartaric acid, methanol92 recovery>99
Reductive amination (nebivolol formation)Pd/C, H₂, tetrahydrofuran65Maintained at 99.5

Structural comparison with nebivolol reveals conservation of the fluorochromane backbone while the hydroxyethyl-benzylamino side chain is incorporated into nebivolol's asymmetric diolamine system. Key modifications during API synthesis include:

  • Protection/deprotection of the hydroxyl group during coupling
  • Hydrogenolysis to remove benzyl protecting groups
  • Chiral purification via preparative HPLC [5] [9]

The compound's significance extends beyond nebivolol as a versatile building block for cardiovascular agents. Derivatives like 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea show antimicrobial activity, demonstrating the scaffold's adaptability [3]. Analytical control strategies emphasize monitoring stereochemical integrity using chiral HPLC (e.g., Chiralpak AD-H column) and 19F-NMR spectroscopy to ensure final API quality [1] [5].

Table 4: Structural Comparison with Related Compounds [1] [3] [9]

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromaneC₁₈H₂₀FNO₂301.36Benzyl-protected amine; single chromane unit
NebivololC₂₂H₂₅F₂NO₄405.44Bis-chromane structure; free diolamine moiety
6-Fluorochromane-2-carboxylic acidC₁₀H₉FO₃196.18Carboxylic acid instead of aminoethanol side chain
Antimicrobial urea derivative (from Mannam et al.)C₁₉H₂₁FN₂O₂328.39Urea group replacing benzylamino functionality

Properties

CAS Number

129050-27-7

Product Name

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane

IUPAC Name

(1S)-2-(benzylamino)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18+/m0/s1

InChI Key

UWHPUMRASBVSQY-FUHWJXTLSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Synonyms

(1S,2R)-α-(N-Benzylaminomethyl)-6-fluoro-chroman-2-methanol; (1S)-1-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-[(phenylmethyl)amino]ethanol; (αS,2R)-6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol;

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNCC3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.